(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209087
InChI: InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3
SMILES:
Molecular Formula: C12H14BrNO7
Molecular Weight: 364.15 g/mol

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate

CAS No.:

Cat. No.: VC16209087

Molecular Formula: C12H14BrNO7

Molecular Weight: 364.15 g/mol

* For research use only. Not for human or veterinary use.

(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate -

Specification

Molecular Formula C12H14BrNO7
Molecular Weight 364.15 g/mol
IUPAC Name (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate
Standard InChI InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3
Standard InChI Key PWDCJWOBYXDRAR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a six-membered oxane ring substituted at positions 3, 4, 5, and 6. Key substituents include:

  • Acetate group at position 3.

  • Acetyloxy groups at positions 4 and 5.

  • Bromo and cyano groups at position 6.

This configuration is confirmed by its IUPAC name and canonical SMILES string (CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br). The presence of electron-withdrawing groups (bromo, cyano) and ester functionalities suggests significant polarization effects, influencing reactivity and stability.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₁₂H₁₄BrNO₇
Molecular Weight364.15 g/mol
IUPAC Name(4,5-Diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate
Canonical SMILESCC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br
InChI KeyPWDCJWOBYXDRAR-UHFFFAOYSA-N

Synthesis and Preparation

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at position 6 without side reactions.

  • Steric Hindrance: Bulky acetyloxy groups may slow bromination/cyanation.

  • Purification: Separation from byproducts (e.g., over-acetylated derivatives) requires advanced chromatography.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its ester and nitrile groups:

  • Polar Solvents: Likely soluble in acetone, DMSO, or THF due to ester moieties.

  • Nonpolar Solvents: Limited solubility in hexane or toluene.

  • Hydrolytic Sensitivity: Acetate and acetyloxy groups may undergo hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

Hypothetical analytical data for the compound can be extrapolated from similar molecules:

  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O esters), ~2250 cm⁻¹ (C≡N), and ~600 cm⁻¹ (C-Br).

  • NMR:

    • ¹H NMR: Acetyl methyl protons (~2.0 ppm), oxane ring protons (3.5–5.5 ppm).

    • ¹³C NMR: Carbonyl carbons (~170 ppm), nitrile carbon (~115 ppm).

Reaction TypeReagentsExpected Product
Bromine SubstitutionNaN₃, DMF6-Azido derivative
Ester HydrolysisNaOH, H₂OFree hydroxyl groups at 3,4,5
Nitrile ReductionLiAlH₄Primary amine at position 6

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